Tributyl prop-1-ene-1,2,3-tricarboxylate

Description

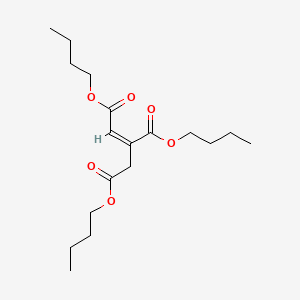

Tributyl prop-1-ene-1,2,3-tricarboxylate (CAS: 7568-58-3), also known as tributyl aconitate, is an ester derived from aconitic acid. It is structurally characterized by a propene backbone with three carboxylate groups esterified with butyl chains. This compound is primarily utilized as an industrial plasticizer and a component in 3D printing filaments, where it contributes to polymer flexibility . It is commercially available in various purities (≥97–99%) and packaging configurations (1 kg to 1 ton) .

Properties

IUPAC Name |

tributyl (Z)-prop-1-ene-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O6/c1-4-7-10-22-16(19)13-15(18(21)24-12-9-6-3)14-17(20)23-11-8-5-2/h13H,4-12,14H2,1-3H3/b15-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANLNYYTSYHBAP-SQFISAMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(=CC(=O)OCCCC)C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)C/C(=C/C(=O)OCCCC)/C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7568-58-3, 77630-53-6 | |

| Record name | 1-Propene-1,2,3-tricarboxylic acid, tributyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007568583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyl acetylcitrate impurity B [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077630536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyl prop-1-ene-1,2,3-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYL ACONITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1U6U57Y4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The esterification proceeds via nucleophilic acyl substitution, where the hydroxyl group of butanol attacks the carbonyl carbon of aconitic acid. Sulfuric acid (H₂SO₄) is commonly employed as a homogeneous catalyst, protonating the carbonyl oxygen to enhance electrophilicity. The stoichiometric ratio of aconitic acid to butanol is typically 1:3 to ensure complete esterification of all three carboxyl groups.

The overall reaction is:

Catalytic Systems and Reaction Conditions

Homogeneous acid catalysts like H₂SO₄ achieve conversions exceeding 85% under reflux conditions (120–140°C). However, heterogeneous catalysts such as Amberlyst-15, a macroreticular ion-exchange resin, offer advantages in reusability and simplified product separation. Studies using Amberlyst-15 in a fixed-bed reactor demonstrated 92% conversion at 115°C with a 1:4 mass ratio of aconitic acid to butanol.

Table 1: Comparative Catalytic Performance

| Catalyst | Temperature (°C) | Conversion (%) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 130 | 88 | 85 |

| Amberlyst-15 | 115 | 92 | 89 |

| p-Toluenesulfonic Acid | 125 | 84 | 80 |

Kinetic and Thermodynamic Considerations

The esterification is exothermic (), with equilibrium constants decreasing at elevated temperatures. Kinetic modeling using the Eley-Rideal mechanism revealed a rate-determining step involving the adsorption of butanol onto the catalyst surface. Activation energies range from 45–60 kJ/mol, depending on the catalyst.

Industrial-Scale Production and Optimization

Industrial processes employ reactive distillation to shift equilibrium by continuously removing water. A pilot-scale study using a 2 m column with Amberlyst-15 achieved 82% butyl acetate purity, illustrating the feasibility of scaling tributyl aconitate production. Key parameters include:

Thermal Cracking of Acetyl Tributyl Citrate

An alternative route involves the pyrolysis of acetyl tributyl citrate, a derivative of citric acid. This method eliminates acetic acid to form tributyl aconitate, offering a pathway for valorizing citrate esters.

Reaction Mechanism and Byproduct Formation

The reaction proceeds via β-elimination, where acetic acid is cleaved from acetyl tributyl citrate at 180–225°C under vacuum (1–50 mmHg). Catalysts like sodium acetate or iodine accelerate the process, achieving 70–90% yields.

Table 2: Thermal Cracking Conditions and Outcomes

| Catalyst | Temperature (°C) | Pressure (mmHg) | Yield (%) |

|---|---|---|---|

| None | 200 | 5 | 70 |

| Sodium Acetate | 200 | 5 | 88 |

| Iodine | 210 | 10 | 85 |

Process Optimization

Optimal conditions include:

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Parameter | Esterification | Thermal Cracking |

|---|---|---|

| Starting Material | Aconitic Acid | Acetyl Tributyl Citrate |

| Catalyst | H₂SO₄, Amberlyst-15 | NaOAc, I₂ |

| Temperature Range (°C) | 115–140 | 180–225 |

| Yield (%) | 85–92 | 70–90 |

| Scalability | High | Moderate |

| Byproducts | Water | Acetic Acid |

Esterification is preferred for direct synthesis, while thermal cracking suits scenarios with citrate ester availability.

Chemical Reactions Analysis

Types of Reactions

Tributyl prop-1-ene-1,2,3-tricarboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding prop-1-ene-1,2,3-tricarboxylic acid and butanol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: Prop-1-ene-1,2,3-tricarboxylic acid and butanol.

Oxidation: Corresponding carboxylic acids.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Tributyl prop-1-ene-1,2,3-tricarboxylate serves as a reagent in organic synthesis for producing various esters and organic compounds. Its ability to undergo esterification reactions makes it valuable in the chemical industry for synthesizing complex molecules.

Research indicates that this compound acts as a competitive inhibitor of aconitase, an enzyme critical in the Krebs cycle. This inhibition disrupts the conversion of citric acid to isocitric acid, impacting metabolic processes relevant to cancer biology and metabolic disorders .

Mechanism of Action:

The compound binds effectively to the active site of aconitase due to its structural similarity to citric acid but lacks the necessary hydroxyl group for catalysis. This unique interaction has implications for studying metabolic regulation and therapeutic targets in diseases such as cancer .

Plasticizer in Polymers

This compound is utilized as a bio-based plasticizer in the production of flexible polyvinyl chloride (PVC) products. It serves as a potential substitute for phthalate-based plasticizers, which have raised environmental and health concerns. Studies have shown that it enhances the flexibility and mechanical properties of PVC without compromising safety standards .

Pharmaceuticals

In pharmaceutical formulations, this compound is explored for its potential as a plasticizer that can improve drug delivery systems by enhancing the solubility and bioavailability of active ingredients .

Agrochemicals

The compound is also being investigated for its role in synthesizing agrochemicals, where it may serve as an intermediate or additive that enhances the efficacy of pesticides or fertilizers .

Case Study 1: Inhibition of Aconitase

A study highlighted the competitive inhibition of aconitase by this compound. Researchers demonstrated that this compound could effectively reduce aconitase activity in vitro, suggesting potential applications in metabolic disorder therapies .

Case Study 2: Plasticizer Efficacy

Another investigation focused on evaluating this compound's performance as a plasticizer compared to traditional phthalates. Results indicated that it provided similar or superior flexibility while exhibiting lower toxicity profiles in laboratory settings .

Mechanism of Action

The mechanism of action of tributyl prop-1-ene-1,2,3-tricarboxylate primarily involves its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing brittleness. This interaction occurs through the insertion of the ester groups between polymer chains, reducing intermolecular forces and enhancing the material’s flexibility .

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and chemical differences between tributyl prop-1-ene-1,2,3-tricarboxylate and analogous compounds:

Key Observations :

- Unsaturation vs. Saturation : The propene backbone in tributyl aconitate introduces rigidity and reduces rotational freedom compared to saturated analogs like tributyl citrate .

- Functional Groups : Tributyl citrate contains a hydroxyl group, enhancing polarity and hydrogen-bonding capacity, whereas acetyltributyl citrate replaces this hydroxyl with an acetyl group, increasing hydrophobicity .

- Acid vs. Ester : trans-Aconitic acid, the precursor to tributyl aconitate, has free carboxylic acids, making it water-soluble, while esterification improves compatibility with hydrophobic polymers .

Biological Activity

Tributyl prop-1-ene-1,2,3-tricarboxylate (TBPT) is an organic compound with significant biological activity, particularly as an inhibitor of aconitase, an enzyme integral to the Krebs cycle. This article provides a detailed examination of its biological properties, synthesis, mechanisms of action, and potential applications in research and medicine.

- Molecular Formula : C₁₈H₃₀O₆

- Molecular Weight : 342.43 g/mol

- CAS Number : 7568-58-3

TBPT exhibits its biological activity primarily through the inhibition of aconitase. This enzyme catalyzes the isomerization of citrate to isocitrate in the Krebs cycle. By inhibiting aconitase, TBPT disrupts this metabolic pathway, leading to altered cellular energy production and potential implications in metabolic disorders and cancer biology.

Inhibition Characteristics

Research indicates that TBPT binds effectively to the active site of aconitase due to its structural similarity to citric acid. However, it lacks the necessary hydroxyl group required for catalysis, making it a potent inhibitor without participating in the enzymatic reaction itself.

Biological Activity

The biological activity of TBPT can be summarized as follows:

- Inhibitory Effect on Aconitase : Disrupts the conversion of citric acid to isocitric acid.

- Potential Applications :

- Metabolic Disorders : Understanding its role in metabolic regulation.

- Cancer Research : Investigating its effects on cancer cell metabolism.

Structural Similarities

TBPT shares structural characteristics with several other compounds. The following table highlights these similarities:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Propane-1,2,3-tricarboxylic acid | Tricarboxylic acid | Naturally occurring; involved in metabolic pathways |

| Butane-1,2-dicarboxylic acid | Dicarboxylic acid | Simpler structure; fewer carboxylic groups |

| Citric acid | Tricarboxylic acid | Essential metabolic intermediate; more hydroxyl groups |

Synthesis Methods

TBPT is synthesized through the esterification of aconitic acid with butanol. The reaction typically requires an acid catalyst like sulfuric acid and is conducted under reflux conditions:

Research Findings and Case Studies

Recent studies have focused on the interaction between TBPT and aconitase. Key findings include:

- Binding Affinity : TBPT demonstrates a high binding affinity for aconitase, which has been quantified through various biochemical assays.

- Impact on Metabolism : Inhibition of aconitase leads to decreased ATP production in specific cell lines, suggesting a potential role in metabolic reprogramming in cancer cells.

- Therapeutic Potential : Ongoing research aims to explore TBPT's utility as a therapeutic agent targeting metabolic pathways in diseases like cancer and diabetes.

Q & A

Basic: What are the standard analytical methods for identifying Tributyl prop-1-ene-1,2,3-tricarboxylate in flavor additive formulations?

Answer: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for identification. GC-MS is preferred for volatile derivatives, while HPLC with UV detection (e.g., at 210–230 nm) can resolve complex mixtures. Cross-validation with reference standards and retention time matching is critical due to structural similarities with other esters (e.g., tributyl acetylcitrate) .

Advanced: How can researchers address discrepancies in estrogenic activity data across bioassays?

Answer: Variations may arise from impurities (e.g., isomer mixtures) or assay-specific sensitivity. Perform:

- Comparative dose-response studies using purified isomers (cis vs. trans).

- Luminescent yeast assays (e.g., YES assay) to quantify estrogen receptor binding.

- Control for matrix effects (e.g., solvent interactions) and validate with known endocrine disruptors. Note that REACH registration data are lacking, necessitating independent validation .

Basic: What synthetic routes yield this compound, and what purity challenges exist?

Answer: The compound is synthesized via esterification of prop-1-ene-1,2,3-tricarboxylic acid with butanol under acid catalysis. Key challenges include:

- Isomer formation : Trans-isomers dominate due to thermodynamic stability, but cis-isomers may persist.

- Purification : Fractional distillation (boiling point ~327°C) or silica gel chromatography removes unreacted precursors. Purity >95% is achievable via repeated crystallization .

Advanced: What strategies distinguish cis/trans isomers in metabolic or toxicological studies?

Answer: Use chiral-phase HPLC with polar organic modifiers (e.g., acetonitrile/water) or NMR spectroscopy (δ 5.8–6.2 ppm for trans-alkene protons). For metabolic studies, incubate with liver microsomes and track isomer-specific metabolites via LC-MS/MS. Isomer resolution is critical, as cis-aconitate derivatives interact with aconitate hydratase, while trans-isomers do not .

Basic: How does this compound interact with aconitate hydratase?

Answer: The compound’s cis-isomer acts as a substrate analog for aconitate hydratase, which catalyzes citrate-isocitrate interconversion via a [4Fe-4S] cluster. Inhibition studies require purified enzyme and anaerobic conditions to preserve cluster integrity. Kinetic assays (e.g., UV-Vis monitoring at 240 nm) quantify competitive inhibition .

Advanced: How to resolve conflicting cytotoxicity data between in vitro and in vivo models?

Answer: Discrepancies may arise from metabolic activation differences. Design experiments to:

- Simulate metabolic pathways : Use S9 liver fractions to assess prodrug conversion.

- Evaluate isomer-specific effects : Trans-isomers show higher protease inhibition (e.g., cysteine proteases), impacting cytotoxicity.

- Control for bioavailability : Use lipid-based carriers to mimic in vivo absorption .

Basic: What are the storage and handling protocols to ensure compound stability?

Answer: Store in amber glass under inert gas (N₂/Ar) at −20°C to prevent hydrolysis. Avoid prolonged exposure to light or moisture. For handling, use PPE (gloves, goggles) due to mild irritancy. Stability tests via periodic GC-MS analysis are recommended .

Advanced: How to quantify trace impurities (e.g., acetyl tributyl citrate) in synthesized batches?

Answer: Employ ultra-high-performance LC (UHPLC) with charged aerosol detection (CAD) for non-UV-active impurities. Validate against certified reference materials (CRMs) and use isotope dilution mass spectrometry for accuracy ≤0.1% .

Basic: What is the role of this compound in flavor chemistry?

Answer: It contributes to cinnamon flavor profiles in e-liquids and food additives. Structure-activity studies suggest the ester’s α,β-unsaturated carbonyl group enhances flavor perception via Maillard reaction intermediates. Compare with tributyl acetylcitrate for specificity .

Advanced: How to design isotopic labeling studies for tracking metabolic fate?

Answer: Synthesize ¹³C-labeled derivatives at the propene backbone using Knoevenagel condensation with labeled malonates. Use LC-MS/MS to trace incorporation into tricarboxylic acid (TCA) cycle intermediates. Note that trans-isomers may bypass TCA via β-oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.